17:0-16:1 PG-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C39H74NaO10P |

|---|---|

Peso molecular |

762.0 g/mol |

Nombre IUPAC |

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C39H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-38(42)46-34-37(35-48-50(44,45)47-33-36(41)32-40)49-39(43)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h14,16,36-37,40-41H,3-13,15,17-35H2,1-2H3,(H,44,45);/q;+1/p-1/b16-14-;/t36?,37-;/m1./s1/i34D2,35D2,37D; |

Clave InChI |

BNFVPMRRISCOBN-ZOIHXDMBSA-M |

SMILES isomérico |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCC.[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCC.[Na+] |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 17:0-16:1 PG-d5: Structure, Synthesis, and Application in Advanced Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phosphatidylglycerol, 17:0-16:1 PG-d5. It covers its chemical structure, a plausible synthetic route, its role in biological systems, and its application as an internal standard in quantitative lipidomics. Detailed experimental protocols are provided to facilitate its use in a research setting.

Core Concepts: Chemical Structure and Properties

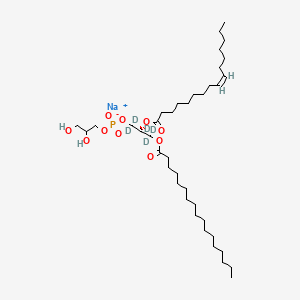

1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5, commonly referred to as this compound, is a synthetic, deuterated phospholipid. It is structurally analogous to endogenous phosphatidylglycerols but contains a heptadecanoyl (17:0) and a palmitoleoyl (16:1) fatty acid chain at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, respectively. The "d5" designation indicates that five hydrogen atoms on the glycerol head group have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics.

Quantitative Data Summary

| Property | Value |

| Full Chemical Name | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 |

| Synonyms | PG(17:0/16:1)-d5 |

| Empirical Formula | C₃₉H₆₉D₅NaO₁₀P |

| Molecular Weight | 761.99 g/mol |

| CAS Number | 2342575-72-6 |

| Physical Form | Solution |

| Purity | >99% |

| Storage Temperature | -20°C |

Synthesis of Asymmetric Phosphatidylglycerols: A Chemoenzymatic Approach

While the exact proprietary synthesis of commercially available this compound is not public, a plausible and robust chemoenzymatic methodology for creating asymmetric phosphatidylglycerols is presented below. This approach offers high regioselectivity and purity. A general strategy for synthesizing asymmetrically branched molecules can be achieved through a combination of chemical and enzymatic steps.[1]

Experimental Protocol: Synthesis of Asymmetric Phosphatidylglycerols

This protocol is adapted from established methods for the synthesis of asymmetric phospholipids (B1166683).[1][2]

Materials:

-

sn-glycero-3-phosphocholine

-

Lipase (e.g., from Candida antarctica)

-

Heptadecanoic acid (17:0)

-

Palmitoleic anhydride

-

Deuterated glycerol-d5

-

Phospholipase D

-

Appropriate solvents (e.g., chloroform, methanol, pyridine)

-

Reagents for protection and deprotection steps

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Enzymatic Acylation of the sn-1 Position:

-

Start with a commercially available lysophospholipid, such as 2-lyso-sn-glycero-3-phosphocholine.

-

Perform a lipase-catalyzed esterification at the sn-1 position with heptadecanoic acid (17:0). The enzyme's regioselectivity ensures acylation at the desired position.

-

Purify the resulting 1-heptadecanoyl-2-lyso-sn-glycero-3-phosphocholine by silica gel chromatography.

-

-

Chemical Acylation of the sn-2 Position:

-

The purified lysophospholipid from the previous step is then chemically acylated at the sn-2 position using palmitoleic anhydride. This reaction is typically carried out in an inert solvent with a suitable catalyst.

-

The resulting 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine is purified by column chromatography.

-

-

Head Group Exchange with Deuterated Glycerol:

-

The asymmetric phosphatidylcholine is subjected to a transphosphatidylation reaction catalyzed by phospholipase D.

-

This reaction is performed in the presence of deuterated glycerol-d5, which replaces the choline (B1196258) head group with a deuterated glycerol moiety.

-

The final product, this compound, is purified using chromatographic techniques to ensure high purity.

-

Biological Significance: The Role of Phosphatidylglycerol

Phosphatidylglycerol (PG) is an anionic phospholipid that is a key component of cellular membranes in both prokaryotes and eukaryotes.[3] In mammals, it is particularly abundant in the mitochondrial inner membrane and is a crucial component of pulmonary surfactant.[3][4]

Phosphatidylglycerol Biosynthesis Pathway

The biosynthesis of phosphatidylglycerol occurs in several steps, primarily in the endoplasmic reticulum and mitochondria.[5][6] The pathway begins with phosphatidic acid and involves the formation of a CDP-diacylglycerol intermediate.[4]

Caption: The biosynthetic pathway of phosphatidylglycerol (PG).

Application in Quantitative Lipidomics

The primary application of this compound is as an internal standard in quantitative lipidomics workflows, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS).[7] The use of a deuterated internal standard is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby enabling accurate quantification of endogenous lipids.

Experimental Protocol: Quantitative Lipidomics of Phospholipids using LC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of phospholipids in a biological sample, such as plasma or cell lysate, using this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma, cell pellet)

-

This compound internal standard solution

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

Solvents for LC mobile phases (e.g., acetonitrile, isopropanol, water with additives like formic acid and ammonium (B1175870) formate)

-

UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

-

Appropriate vials and consumables

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Thaw the biological sample on ice.

-

Add a known amount of the this compound internal standard solution to the sample.

-

Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. This involves the addition of a chloroform/methanol mixture to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous layers.

-

Carefully collect the lower organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract onto the LC-MS/MS system.

-

Separate the lipids using a suitable reversed-phase or HILIC chromatography method.

-

Detect the lipids using the mass spectrometer in a targeted manner, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument.[8] For each target phospholipid and the this compound internal standard, specific precursor-to-product ion transitions are monitored.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for each endogenous phospholipid and the this compound internal standard.

-

Calculate the response ratio for each endogenous phospholipid by dividing its peak area by the peak area of the internal standard.

-

Quantify the concentration of each endogenous phospholipid by comparing its response ratio to a calibration curve generated using known concentrations of authentic standards.

-

Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a quantitative lipidomics experiment.

Caption: A typical experimental workflow for quantitative lipidomics.

Conclusion

This compound is a valuable tool for researchers in the fields of lipidomics, drug development, and clinical research. Its well-defined chemical structure and isotopic labeling make it an excellent internal standard for the accurate quantification of phosphatidylglycerols and other phospholipid classes. The detailed protocols and conceptual frameworks provided in this guide are intended to support the effective implementation of this standard in rigorous scientific investigations.

References

- 1. A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology | MDPI [mdpi.com]

- 3. phosphatidylglycerol biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 5. Regulation and location of phosphatidylglycerol and phosphatidylinositol synthesis in type II cells isolated from fetal rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of phosphatidylglycerol in photosynthetic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]

- 8. aocs.org [aocs.org]

physical properties of 17:0-16:1 PG-d5

An In-depth Technical Guide to 17:0-16:1 PG-d5

This technical guide provides a comprehensive overview of the physical properties, experimental applications, and relevant biochemical pathways for 1-heptadecanoyl-2-palmitoleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)-d5 (this compound). This deuterated phosphatidylglycerol is a crucial tool for researchers, scientists, and drug development professionals engaged in lipidomics and related fields.

Core Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below. This information is critical for the accurate preparation of standards, interpretation of mass spectrometry data, and ensuring the stability of the compound.

| Property | Value |

| Chemical Name | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt)[1] |

| Molecular Formula | C39H69D5NaO10P[1][2] |

| Molecular Weight | 761.99 g/mol [2] |

| Exact Mass | 761.52 u |

| CAS Number | 2342575-72-6[1][2] |

| Purity | >99%[1][2] |

| Form | Solution[2] |

| Concentration | 1 mg/mL[2] |

| Storage Temperature | -20°C[1][2] |

| Stability | 1 Year[1] |

| Percent Composition | C 61.47%, H 10.45%, Na 3.02%, O 21.00%, P 4.06%[1] |

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based lipidomics for the quantification of phosphatidylglycerols in complex biological samples. Below is a representative protocol for the extraction and analysis of phospholipids (B1166683) from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction (Bligh and Dyer Method)

This protocol is a widely used method for extracting lipids from biological tissues.

-

Homogenization:

-

Weigh approximately 40 mg of tissue and homogenize it in 0.8 mL of a cold 1:1 (v/v) mixture of methanol (B129727) and 0.1 M HCl in an ice bath for 1 minute[3].

-

For plasma samples, use 300 µL of plasma and add 8 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% 2,6-di-tert-butyl-4-methylphenol[3].

-

-

Internal Standard Spiking:

-

Prior to extraction, spike the homogenate with a known amount of this compound to allow for accurate quantification. The exact amount will depend on the expected concentration of endogenous PGs in the sample.

-

-

Phase Separation:

-

Transfer the homogenate to a centrifuge tube.

-

Add 0.4 mL of ice-cold chloroform, vortex for 1 minute, and centrifuge at 18,000 x g for 5 minutes at 4°C to separate the layers[3].

-

Carefully collect the lower organic phase, which contains the lipids.

-

-

Drying and Reconstitution:

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Utilize a reverse-phase C18 column for the separation of phospholipid species based on their hydrophobicity.

-

The mobile phases typically consist of a gradient of aqueous and organic solvents, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

Mass Spectrometry Detection:

-

Employ a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode for the detection of acidic phospholipids like phosphatidylglycerol.

-

Use Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves monitoring a specific precursor-to-product ion transition for both the endogenous PG and the deuterated internal standard (this compound).

-

Relevant Signaling and Biosynthetic Pathways

Phosphatidylglycerol is a key intermediate in phospholipid metabolism and a precursor for other important lipids, such as cardiolipin. It also plays a role in various signaling pathways.

Biosynthesis of Phosphatidylglycerol

The following diagram illustrates the biosynthetic pathway of phosphatidylglycerol.

Caption: Biosynthesis of Phosphatidylglycerol and its conversion to Cardiolipin.

Phospholipid Signaling Cascade

Phospholipids are central to cellular signaling. A common pathway is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). While not directly involving PG, this illustrates a fundamental mechanism of phospholipid-based signaling.

References

Technical Guide: 17:0-16:1 PG-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 17:0-16:1 PG-d5, a deuterated phosphatidylglycerol, detailing its molecular properties, primary applications, and relevant biological context. This document is intended for professionals in lipidomics, mass spectrometry, and drug development who utilize stable isotope-labeled lipids in their research.

Molecular Profile

This compound, systematically named 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt), is a synthetic, deuterated glycerophospholipid. The "d5" designation indicates that five hydrogen atoms on the glycerol (B35011) head group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based lipid analysis.

Quantitative Data Summary

The key molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Full Chemical Name | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt) | [1] |

| Molecular Formula | C39H69D5NaO10P | |

| Molecular Weight | 761.99 g/mol | [2] |

| Exact Mass | 761.5231 Da | [3] |

| CAS Number | 2342575-72-6 | [1] |

Core Application: Internal Standard in Lipidomics

The primary application of this compound is as an internal standard for the quantitative analysis of phosphatidylglycerols (PGs) and other lipid species in biological samples using mass spectrometry.[4][5] Its deuteration provides a distinct mass shift from its endogenous, non-deuterated counterparts, allowing for precise quantification without interfering with the measurement of the target analytes.

Stable isotope-labeled internal standards are crucial for correcting variations in sample extraction, processing, and instrument response, thereby ensuring the accuracy and reproducibility of lipidomic data.[6] this compound is a component of commercially available internal standard mixtures, such as UltimateSPLASH™ ONE, which are designed for comprehensive lipidomic profiling.[4][7]

Experimental Workflow for Lipid Quantification

The general workflow for using this compound as an internal standard in a lipidomics experiment is outlined below. This process typically involves lipid extraction from a biological sample, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. osti.gov [osti.gov]

- 3. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. UltimateSPLASH™ ONE Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 6. uab.edu [uab.edu]

- 7. UltimateSPLASH ONE Internal Std., Avanti, 330820L, Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Deuterated Phosphatidylglycerols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for synthesizing deuterated phosphatidylglycerols (PGs). Deuterium-labeled lipids are invaluable tools in a range of scientific disciplines, particularly for structural and dynamic studies of biological membranes and their interactions with proteins and small molecules using techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This document details both chemical and enzymatic strategies for the preparation of these essential molecules, complete with experimental protocols, quantitative data, and visualizations to facilitate understanding and implementation in a laboratory setting.

Introduction to Deuterated Phospholipids (B1166683)

Deuterated phospholipids are lipid molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This isotopic substitution offers a powerful tool for biophysical studies due to the distinct nuclear properties of deuterium compared to hydrogen. The primary applications of deuterated lipids lie in:

-

Neutron Scattering: The significant difference in neutron scattering length between hydrogen and deuterium allows for contrast variation studies. By selectively deuterating components within a complex system (e.g., the lipid bilayer in a protein-lipid complex), researchers can effectively make certain components "invisible" to neutrons, thus highlighting the structure and dynamics of the component of interest.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR provides detailed information about the order and dynamics of lipid acyl chains within a membrane.[1] The use of deuterated lipids can also simplify complex proton NMR spectra of membrane-associated proteins by reducing the background signal from the lipid environment.[2][3]

-

Mass Spectrometry (MS): Deuterated lipids serve as excellent internal standards for quantitative lipidomics due to their similar chemical properties and distinct mass from their non-deuterated counterparts.[4]

This guide focuses specifically on phosphatidylglycerol (PG), an anionic phospholipid that is a key component of bacterial membranes and pulmonary surfactant, and a precursor to cardiolipin.[5]

Synthesis Strategies for Deuterated Phosphatidylglycerols

The synthesis of deuterated PGs can be broadly categorized into three main approaches: fully chemical synthesis, enzymatic and chemoenzymatic methods, and biosynthetic production. The choice of strategy depends on the desired deuteration pattern (e.g., acyl chains, glycerol (B35011) backbone, or headgroup) and the available starting materials.

Chemical Synthesis

Total chemical synthesis offers the most flexibility in terms of introducing deuterium at specific locations within the PG molecule. This is typically achieved by using deuterated precursors in established phospholipid synthesis routes. Two common phosphorylation methodologies are the H-phosphonate and the phosphoramidite (B1245037) approaches.

-

H-Phosphonate Methodology: This robust method involves the coupling of a protected diacylglycerol with a protected glycerol H-phosphonate, followed by oxidation to form the phosphate (B84403) triester. It is known for its relatively stable intermediates and good yields.[6][7]

-

Phosphoramidite Methodology: Adapted from oligonucleotide synthesis, this approach uses a phosphoramidite reagent to couple the protected diacylglycerol and glycerol moieties. While effective, it can sometimes present challenges in reproducibility and purification.[8]

A general workflow for the chemical synthesis of deuterated PG involves the synthesis of a deuterated diacylglycerol (DAG) backbone and a protected deuterated or non-deuterated glycerol headgroup, followed by their coupling and subsequent deprotection.

Enzymatic and Chemoenzymatic Synthesis

Enzymatic methods leverage the high specificity of enzymes to synthesize phospholipids under mild conditions. A prominent chemoenzymatic strategy for PG synthesis is the transphosphatidylation reaction catalyzed by phospholipase D (PLD).[9][10] In this reaction, the phosphatidyl headgroup of a readily available phospholipid, such as phosphatidylcholine (PC), is exchanged with a primary alcohol. By using deuterated glycerol as the alcohol, deuterated PG can be synthesized. This method is particularly useful for headgroup deuteration.

Biosynthetic Production

Biosynthetic approaches involve the use of microorganisms, such as Escherichia coli or the yeast Pichia pastoris, grown in deuterated media.[11] The organisms incorporate deuterium from the media into their cellular components, including phospholipids. The deuterated lipids can then be extracted and the desired PG fraction purified. This method is suitable for producing perdeuterated or highly deuterated lipids but offers less control over specific labeling patterns compared to chemical synthesis.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of phosphatidylglycerols. While specific data for deuterated analogues are sparse in the literature, the yields for non-deuterated PG synthesis provide a reasonable benchmark. Deuterium incorporation levels for precursors like fatty acids are typically high.

Table 1: Yields for Chemical Synthesis of Phosphatidylglycerol (Non-Deuterated)

| Synthesis Step | Precursor(s) | Product | Methodology | Reported Yield (%) | Reference |

| Synthesis of Protected Glycerol Headgroup | (S)-Solketal, 4-Methoxybenzyl chloride | (R)-3-((4-methoxybenzyl)oxy)propane-1,2-diol | Chemical | 93 | [8] |

| Synthesis of Diacylglycerol Backbone | Oleic acid, (R)-3-((4-methoxybenzyl)oxy)propane-1,2-diol | (S)-3-hydroxypropane-1,2-diyl dioleate | Chemical | 84 | [8] |

| Phosphorylation and Coupling | Protected DAG and glycerol headgroup | Protected Phosphatidylglycerol | Phosphoramidite | ~50-60 | [8] |

| Final Deprotection | Protected Phosphatidylglycerol | 1,2-dioleoyl-sn-glycero-3-phospho-(1'-sn-glycerol) | Phosphoramidite | Not specified | [8] |

| Phosphonylation of DAG | Diacylglycerol, Diphenyl phosphite (B83602) | Diacylglycerol H-phosphonate | H-phosphonate | 87 | [6] |

| Coupling with Protected Glycerol and Oxidation | Diacylglycerol H-phosphonate, Protected glycerol | Protected Phosphatidylglycerol | H-phosphonate | 72 | [6] |

| Final Deprotection | Protected Phosphatidylglycerol | Phosphatidylglycerol | H-phosphonate | 73 | [6] |

Table 2: Data for Enzymatic Synthesis of Phosphatidylglycerol

| Substrate | Enzyme | Acceptor Molecule | Product | Conversion/Yield (%) | Reference |

| Phosphatidylcholine | Phospholipase D (from Streptomyces sp.) | Glycerol | Phosphatidylglycerol | Nearly quantitative | [12] |

| Phosphatidylcholine | Phospholipase D (from cabbage) | Glycerol | Phosphatidylglycerol | Nearly quantitative | [12] |

| Phosphatidylethanolamine (17:0/14:1) | Cardiolipin Synthase B (ClsB) | d5-Glycerol | d5-Phosphatidylglycerol | Formation confirmed by MS | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of deuterated phosphatidylglycerols. These protocols are based on published procedures for non-deuterated analogues and have been adapted to incorporate deuterated precursors.

Protocol 1: Chemical Synthesis of Acyl-Chain-Deuterated PG via H-Phosphonate Method

This protocol describes the synthesis of a PG with deuterated fatty acid chains. It assumes the availability of deuterated fatty acids, which can be synthesized via methods like H/D exchange using D₂O and a platinum catalyst.[13]

Step 1: Synthesis of 1,2-di(deuterated-acyl)-sn-glycerol (d-DAG)

-

To a solution of (R)-3-((4-methoxybenzyl)oxy)propane-1,2-diol (1 equivalent) in dry dichloromethane (B109758) (DCM), add deuterated fatty acid (2.2 equivalents), dicyclohexylcarbodiimide (B1669883) (DCC, 2.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., argon).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the PMB-protected d-DAG.

-

To deprotect the PMB group, dissolve the product in a mixture of DCM and water (e.g., 19:1 v/v) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.5 equivalents).

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with saturated NaHCO₃ solution and extract with DCM.

-

Dry the organic layer, concentrate, and purify by flash chromatography to yield the d-DAG.

Step 2: Phosphonylation of d-DAG

-

Dissolve the d-DAG (1 equivalent) in dry pyridine (B92270) at 0 °C under an argon atmosphere.

-

Add diphenyl phosphite (6 equivalents) dropwise and stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by adding an aqueous solution of triethylammonium (B8662869) bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting d-DAG H-phosphonate salt by flash chromatography.

Step 3: Coupling with Protected Glycerol and Oxidation

-

Dissolve the d-DAG H-phosphonate (1 equivalent) and acetonide-protected (S)-solketal (1.5 equivalents) in dry pyridine.

-

Add pivaloyl chloride (3 equivalents) and stir at room temperature for 4-6 hours.

-

Cool the reaction to 0 °C and add a solution of iodine (2 equivalents) in pyridine/water (98:2 v/v) to oxidize the phosphite to phosphate.

-

Stir for 30 minutes, then quench the reaction with aqueous Na₂S₂O₃ solution.

-

Extract the product, wash the organic layer, dry, and concentrate.

-

Purify the fully protected deuterated PG by flash chromatography.

Step 4: Final Deprotection

-

Dissolve the purified protected PG in a mixture of chloroform, trifluoroacetic acid (TFA), and methanol (B129727) (e.g., 5:1:0.5 v/v/v) to remove the acetonide protecting group.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Purify the final deuterated PG product by flash chromatography on silica gel.

Protocol 2: Chemoenzymatic Synthesis of Headgroup-Deuterated PG

This protocol utilizes phospholipase D (PLD) to exchange the headgroup of phosphatidylcholine (PC) with deuterated glycerol.

Step 1: Preparation of Reaction Mixture

-

Prepare a two-phase reaction system. The organic phase consists of a solution of phosphatidylcholine (e.g., from soy lecithin) in a suitable solvent like isopropyl ether or dichloromethane.

-

The aqueous phase is a buffer solution (e.g., acetate (B1210297) buffer, pH 5.6) containing a high concentration of perdeuterated glycerol (glycerol-d8). A significant molar excess of glycerol-d8 (B1340463) over PC is required to favor the transphosphatidylation reaction over hydrolysis.[12]

-

Add CaCl₂ to the aqueous phase, as it is often required for PLD activity.

Step 2: Enzymatic Reaction

-

Add phospholipase D (from a source like Streptomyces sp. or cabbage) to the reaction mixture.

-

Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

-

Monitor the conversion of PC to PG-d8 by TLC or HPLC.

Step 3: Product Extraction and Purification

-

After the reaction, separate the organic phase.

-

Wash the organic phase with water to remove excess glycerol-d8 and other water-soluble components.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate it under reduced pressure.

-

Purify the crude product containing the headgroup-deuterated PG by flash column chromatography on silica gel.

Visualization of Workflows and Pathways

Chemical Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of deuterated phosphatidylglycerol using the H-phosphonate methodology.

References

- 1. Membrane Proteins â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereospecific Synthesis of Phosphatidylglycerol Using a Cyanoethyl Phosphoramidite Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The formation of phosphatidylglycerol and other phospholipids by the transferase activity of phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The impact of deuteration on natural and synthetic lipids: A neutron diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Documents download module [ec.europa.eu]

The Cornerstone of Quantitative Lipidomics: A Technical Guide to Deuterated Lipid Standards

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics and drug development, the precise and accurate quantification of lipids is paramount. This technical guide delves into the core principles, applications, and methodologies surrounding the use of deuterated lipid standards, the gold standard for robust quantitative analysis, particularly in mass spectrometry-based techniques.

Core Principles: Isotope Dilution Mass Spectrometry

The foundational principle behind the efficacy of deuterated lipid standards is isotopic dilution.[1] These standards are analogues of the target lipid molecule where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H).[2][3] This subtle alteration in mass allows the standard to be distinguished from the endogenous analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties.[1][3]

By introducing a known amount of the deuterated standard into a sample at the initial stage of preparation, it experiences the same experimental conditions as the target analyte. This includes extraction efficiency, derivatization reactions, chromatographic retention, and ionization efficiency in the mass spectrometer.[1] Consequently, any sample loss or variation during the analytical workflow affects both the analyte and the standard equally. The ratio of the analyte signal to the internal standard signal is then used for accurate quantification, effectively normalizing for experimental variability and matrix effects.[3][4]

Applications in Research and Drug Development

Deuterated lipid standards are indispensable tools across various scientific disciplines:

-

Lipidomics: In the comprehensive analysis of the lipidome, these standards are crucial for obtaining accurate quantitative data on a wide range of lipid species.[5] This enables researchers to profile lipid changes in various physiological and pathological states, offering insights into disease mechanisms.[6][7]

-

Drug Development: During preclinical and clinical studies, particularly in pharmacokinetic (PK) and toxicokinetic (TK) analyses, deuterated standards are essential for the accurate measurement of drug and metabolite concentrations in biological matrices.[1][7]

-

Clinical Diagnostics: The use of these standards enhances the reliability and reproducibility of clinical assays for lipid biomarkers associated with diseases such as cardiovascular disease and metabolic disorders.[8]

-

Metabolic Studies: Deuterium labeling, often through the administration of deuterated water (D₂O), allows for the in vivo tracking of lipid metabolism and the measurement of lipid turnover rates in various organs and tissues.[6][9][10]

Quantitative Data Presentation

The use of deuterated internal standards is fundamental to achieving the accuracy and precision required for validated bioanalytical methods. The following tables summarize representative quantitative data from liquid chromatography-mass spectrometry (LC-MS) analyses.

Table 1: Representative Quantitative Performance of an LC-MS/MS Assay for a Hypothetical Analyte Using a Deuterated Internal Standard

| Parameter | Result |

| Linearity (r²) | >0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Precision (%CV) at LLOQ | <15% |

| Precision (%CV) at Low QC | <10% |

| Precision (%CV) at Mid QC | <8% |

| Precision (%CV) at High QC | <7% |

| Accuracy (%Bias) at LLOQ | ±15% |

| Accuracy (%Bias) at QC Levels | ±10% |

| Matrix Effect (%CV) | <10% |

| Extraction Recovery (%) | 65-85% |

This table represents typical performance characteristics and is not derived from a single specific study.

Table 2: Commercially Available Deuterated Lipid Standard Mixtures

| Product Name | Description | Manufacturer |

| LIPIDOMIX® Quantitative Mass Spec Internal Standard | Contains deuterated lipid standards representative of human plasma lipid concentrations, covering multiple lipid classes.[8] | MilliporeSigma (Avanti) |

| SPLASH® II LIPIDOMIX® Quantitative Mass Spec Internal Standard | A comprehensive mixture of deuterated lipid standards for broad lipidomics coverage. | MilliporeSigma (Avanti) |

| Deuterated Lipidomics MaxSpec® Mixture | A gravimetrically prepared solution of various deuterated lipid species for use in method development and as a multiplexed internal standard.[11] | Cayman Chemical |

Key Experimental Protocols

Detailed and standardized protocols are critical for the successful application of deuterated lipid standards.

Protocol 1: Reconstitution of a Lyophilized Deuterated Lipid Standard

This protocol outlines the procedure for preparing a stock solution from a powdered standard.[12]

Materials:

-

Deuterated lipid standard (lyophilized powder)

-

High-purity organic solvent (e.g., chloroform, methanol, ethanol, or a mixture)

-

Glass syringe or gas-tight syringe

-

Volumetric flask or vial with a Teflon-lined cap

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Equilibration: Allow the vial containing the powdered standard to equilibrate to room temperature in a desiccator to prevent moisture condensation.[12]

-

Solvent Addition: Using a calibrated glass syringe, add the precise volume of the appropriate organic solvent to the vial to achieve the desired stock concentration.

-

Dissolution: Cap the vial tightly and vortex or sonicate gently until the lipid is completely dissolved. A clear solution should be observed.

-

Inert Atmosphere: Flush the headspace of the vial with a gentle stream of inert gas to displace oxygen, which is particularly important for unsaturated lipids to prevent oxidation.[12]

-

Storage: Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap at -20°C or below, as recommended by the manufacturer.[12]

Protocol 2: Preparation of a Diluted Working Standard

This protocol describes the preparation of a working solution from a concentrated stock solution.[12]

Materials:

-

Stock solution of the deuterated lipid standard

-

High-purity organic solvent

-

Calibrated pipettes or syringes

-

Volumetric flask or vial with a Teflon-lined cap

Procedure:

-

Calculation: Determine the required volume of the stock solution and the final volume of the working standard to achieve the desired concentration.

-

Dilution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a clean volumetric flask or vial.

-

Solvent Addition: Add the appropriate organic solvent to reach the final desired volume.

-

Mixing: Cap the vial and mix thoroughly by vortexing to ensure a homogenous solution.

-

Storage: Store the working standard under the same conditions as the stock solution.

Protocol 3: Evaluation of Matrix Effects

This protocol is used to assess the impact of the biological matrix on the ionization of the analyte and the internal standard.[2]

Procedure:

-

Prepare Three Sets of Samples:

-

Set 1 (Neat Solution): Prepare the analyte and deuterated internal standard in a clean solvent (e.g., mobile phase).[2]

-

Set 2 (Post-Extraction Spike): Extract a blank biological matrix. Add the analyte and internal standard to the final, clean extract.[2]

-

Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank biological matrix before performing the extraction procedure.[2]

-

-

Analysis: Analyze all three sets of samples by LC-MS.

-

Calculation:

-

Matrix Effect = (Peak Area in Set 2 / Peak Area in Set 1) * 100

-

Recovery = (Peak Area in Set 3 / Peak Area in Set 2) * 100

-

Process Efficiency = (Peak Area in Set 3 / Peak Area in Set 1) * 100

-

A matrix effect value close to 100% indicates minimal ion suppression or enhancement.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative lipid analysis using a deuterated internal standard.

Logical Relationship of Deuterated Standards in Correcting for Variability

Caption: How deuterated standards correct for analytical variability.

Synthesis and Isotopic Purity

The synthesis of deuterated lipids often involves multi-step chemical reactions. For instance, deuterated oleic acid can be synthesized from deuterated saturated alkyl chain precursors.[13] The placement of deuterium atoms is crucial; they should be on chemically stable parts of the molecule to prevent H/D exchange during sample processing.[2]

Isotopic purity, the percentage of the internal standard that is fully deuterated, is a critical parameter.[2] High isotopic purity is essential to prevent interference from unlabeled or partially labeled species, which can compromise the accuracy of quantification, especially at low analyte concentrations.[2] High-resolution mass spectrometry is typically used to determine the isotopic purity of a deuterated standard.[2]

Concluding Remarks

Deuterated lipid standards are a cornerstone of modern quantitative lipid analysis. Their ability to mimic the behavior of endogenous analytes throughout the analytical process provides a robust method for correcting experimental variability, leading to highly accurate and precise results.[1][3] A thorough understanding of their principles, coupled with meticulous experimental design and validation, empowers researchers in lipidomics and drug development to generate high-quality, reliable data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 7. Lipidomics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Documents download module [ec.europa.eu]

Technical Guide: Certificate of Analysis for 17:0-16:1 PG-d5

This document provides an in-depth technical overview of the data and methodologies associated with the certificate of analysis for the deuterated phosphatidylglycerol internal standard, 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol), sodium salt (17:0-16:1 PG-d5). It is intended for researchers, scientists, and professionals in drug development and lipidomics who utilize this standard for quantitative analysis.

Product Information and Specifications

This compound is a high-purity, stable isotope-labeled lipid standard essential for accurate quantification of phosphatidylglycerols in complex biological samples using mass spectrometry-based lipidomics. The odd-chain fatty acid (17:0) and the deuterium (B1214612) label (d5) on the glycerol (B35011) backbone distinguish it from endogenous lipids, making it an ideal internal standard.

Table 1: Product Specifications

| Parameter | Specification |

| Synonym(s) | 1-heptadecanoyl-2-palmitoleoyl-sn-glycero(d5)-3-phospho-(1'-rac-glycerol)(sodium salt) |

| CAS Number | 2342575-72-6[1][2] |

| Molecular Formula | C₃₉H₆₉D₅NaO₁₀P[1] |

| Molecular Weight | 761.99 g/mol [1] |

| Purity | >99% (by TLC)[1] |

| Form | Solution in a specified solvent (e.g., Methanol or Chloroform:Methanol) |

| Storage Temperature | -20°C[1] |

Quantitative Data from Batch-Specific Analysis

The following tables summarize typical quantitative results from a batch-specific analysis of this compound.

Table 2: Physicochemical Analysis

| Analysis | Method | Result |

| Physical State | Visual Inspection | Clear, colorless solution |

| Concentration | Gravimetric Analysis | 1.0 mg/mL |

| Chemical Purity | TLC | >99% |

| Chemical Identity | Mass Spectrometry | Conforms to structure |

Table 3: Mass Spectrometry Data

| Ionization Mode | Adduct | Calculated Mass (m/z) | Observed Mass (m/z) |

| Negative | [M-H]⁻ | 738.53 | 738.55 |

| Positive | [M+Na]⁺ | 784.51 | 784.53 |

Experimental Protocols

Detailed methodologies for the key analytical tests performed to generate the certificate of analysis are described below.

-

Objective: To assess the purity of the lipid standard by separating it from potential impurities.

-

Methodology:

-

Plate: Silica gel 60 Å TLC plate.

-

Mobile Phase: A solvent system such as Chloroform:Methanol:Water (65:25:4, v/v/v) is prepared.

-

Sample Application: Approximately 10 µg of the this compound standard is spotted onto the TLC plate.

-

Development: The plate is placed in a chromatography tank saturated with the mobile phase and allowed to develop until the solvent front is approximately 1 cm from the top.

-

Visualization: The plate is dried and then sprayed with a primuline (B81338) solution (or another suitable staining agent like phosphomolybdic acid) and visualized under UV light.

-

Analysis: The purity is determined by comparing the intensity of the principal spot to any secondary spots. A single spot indicates high purity.[1]

-

-

Objective: To confirm the chemical identity and structure of the compound by analyzing its mass-to-charge ratio and fragmentation pattern.

-

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

-

Sample Preparation: The standard solution is further diluted in an appropriate solvent (e.g., Methanol with 0.1% formic acid or ammonium (B1175870) acetate) to a final concentration suitable for infusion (e.g., ~1 µg/mL).

-

Infusion: The diluted sample is directly infused into the ESI source.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ionization modes. Full scan MS is performed to identify the parent ion, and tandem MS (MS/MS) is performed to analyze the fragmentation pattern, which confirms the fatty acid constituents.

-

Analysis: The observed mass of the parent ion is compared to the calculated theoretical mass. The fragmentation pattern is analyzed to confirm the presence of the 17:0 and 16:1 fatty acid chains.

-

Visualizations

The following diagrams illustrate the quality control workflow and the structural analysis of the this compound standard.

References

function of odd-chain fatty acids in lipids

An In-Depth Technical Guide on the Core Functions of Odd-Chain Fatty Acids in Lipids

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor and physiologically insignificant lipids, are now recognized for their multifaceted roles in metabolism, cell signaling, and human health. Characterized by an odd number of carbon atoms, the most studied being pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), these molecules are emerging as important biomarkers and potential therapeutic agents. This technical guide provides a comprehensive overview of the sources, metabolism, and incorporation of OCFAs into complex lipids. It delves into their core functions, including their anaplerotic role in replenishing Krebs cycle intermediates, their influence on cell membrane properties, and their activity as signaling molecules through receptors like GPR40. Furthermore, this document summarizes key quantitative data, details common experimental protocols for OCFA analysis, and presents critical metabolic and signaling pathways.

Introduction to Odd-Chain Fatty Acids (OCFAs)

For decades, fatty acid research predominantly focused on even-chain fatty acids, which constitute the vast majority of lipids in the human body.[1] OCFAs, present in trace amounts (<1% of total plasma fatty acids), were often used merely as internal standards in analytical chemistry due to their low endogenous concentrations.[1][2] However, a growing body of epidemiological evidence has linked higher circulating levels of C15:0 and C17:0 with a lower risk of cardiometabolic diseases, including type 2 diabetes (T2D) and cardiovascular disease, sparking renewed interest in their biological functions.[3][4][5]

OCFAs are structurally similar to their even-chain counterparts but differ critically in their metabolism. The terminal three-carbon unit, propionyl-CoA, resulting from their beta-oxidation, provides a direct entry point into the Krebs (TCA) cycle, a process known as anaplerosis, which has significant implications for cellular energy and biosynthesis.[2][5][6] This guide explores the journey of OCFAs from their origins to their functional integration into cellular lipid networks.

Sources of Odd-Chain Fatty Acids

OCFAs in humans are derived from both exogenous (dietary) and endogenous sources.

-

Dietary Intake : The primary dietary sources of OCFAs are ruminant fat, particularly dairy products and meat.[5][6] In ruminants, propionate (B1217596) produced by microbial fermentation in the rumen serves as a primer for fatty acid synthesis, leading to the formation of OCFAs like C15:0 and C17:0.[6] Consequently, the consumption of milk and dairy fat is often associated with increased plasma concentrations of these fatty acids.[2][4]

-

Endogenous Synthesis : There is compelling evidence for the endogenous production of OCFAs. One major pathway involves the gut microbiota, where the fermentation of dietary fibers produces short-chain fatty acids, including propionate.[3] This gut-derived propionate can be absorbed and utilized by host cells, such as hepatocytes, as a precursor for the de novo synthesis of OCFAs.[6][7] Another proposed endogenous pathway is the α-oxidation of even-chain fatty acids in peroxisomes, which involves the removal of a single carbon atom to produce an odd-chain fatty acyl-CoA.[3][4]

Metabolism and Anaplerotic Function

The catabolism of OCFAs follows the same beta-oxidation spiral as even-chain fatty acids, yielding acetyl-CoA molecules. However, the final round of oxidation produces one molecule of acetyl-CoA and one molecule of propionyl-CoA (C3).[8]

This propionyl-CoA is the metabolic signature of OCFAs and is central to their unique physiological function. It is converted to the TCA cycle intermediate succinyl-CoA through a crucial three-step enzymatic pathway in the mitochondria.[4][9] This conversion serves an anaplerotic role, replenishing TCA cycle intermediates that may be depleted for biosynthesis or energy demands.

The pathway is as follows:

-

Carboxylation : Propionyl-CoA is carboxylated by propionyl-CoA carboxylase , a biotin (B1667282) (Vitamin B7)-dependent enzyme, to form D-methylmalonyl-CoA.[3][4][10]

-

Isomerization (Epimerization) : Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[3][4]

-

Rearrangement (Mutation) : Methylmalonyl-CoA mutase , a vitamin B12 (adenosylcobalamin)-dependent enzyme, rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA .[3][9][10]

This anaplerotic flux can enhance mitochondrial function, which is particularly relevant in tissues with high energy demands or under conditions of metabolic stress.[11]

Incorporation and Distribution in Lipid Classes

Once synthesized or absorbed, OCFAs are activated to their CoA esters and, like their even-chain counterparts, can be incorporated into various complex lipid classes. The distribution of OCFAs is not uniform across these classes, suggesting specific functional roles.[12][13]

Studies using targeted lipidomics on human plasma have revealed a heterogeneous integration of C15:0 and C17:0.[12][13] Triacylglycerols (TAGs), free fatty acids (FFAs), cholesteryl esters (CEs), and phosphatidylcholines (PCs) are the major contributors to the total plasma abundance of OCFAs.[12] However, the relative concentration of OCFAs can be particularly high in monoacylglycerols (MAGs).[12][13] Furthermore, the ratio of C15:0 to C17:0 varies significantly between lipid classes, with MAGs and diacylglycerols (DAGs) being enriched in C15:0, while phosphatidylethanolamines (PEs) and lysophosphatidylethanolamines (LPEs) are predominantly composed of C17:0.[13]

Physiological Functions and Signaling Pathways

The biological activities of OCFAs extend beyond their role in energy metabolism. They are involved in maintaining cellular homeostasis and participating in signaling cascades.

Cell Membrane Integrity

As saturated fatty acids, OCFAs can be incorporated into the phospholipid bilayer of cell membranes. This integration can influence membrane fluidity, stability, and the formation of lipid rafts, thereby affecting the function of membrane-bound proteins and signaling complexes. The stable, saturated nature of OCFAs may help protect cell membranes from lipid peroxidation.

GPR40 Signaling

OCFAs, like other long-chain fatty acids, are natural ligands for G-protein coupled receptors (GPCRs), most notably GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[14][15] GPR40 is highly expressed in pancreatic β-cells, enteroendocrine cells, and the brain.[14][15]

Activation of GPR40 in pancreatic β-cells by fatty acids in a glucose-dependent manner leads to the stimulation of insulin (B600854) secretion.[14] The signaling cascade proceeds as follows:

-

Ligand Binding : An OCFA binds to and activates the GPR40 receptor.

-

G-Protein Activation : The receptor couples with and activates the Gαq subunit of its associated heterotrimeric G-protein.

-

PLC Activation : Gαq activates phospholipase C (PLC).

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization : IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.

-

Insulin Exocytosis : The resulting increase in intracellular Ca²⁺ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane and the subsequent secretion of insulin.[14]

Quantitative Data Summary

The precise quantification of OCFAs in different lipid fractions is crucial for understanding their association with physiological and pathological states.

Table 1: Distribution of OCFAs Across Plasma Lipid Classes

This table summarizes representative data on the contribution of different lipid classes to the total plasma OCFA pool and the proportion of lipids within each class that contain an OCFA moiety.

| Lipid Class | Contribution to Total Plasma L-OCFA (%)¹ | Proportion of Lipid Class Containing OCFA (%)¹ | Predominant OCFA |

| Triacylglycerols (TAG) | ~30-40% | < 2% | C15:0 & C17:0 |

| Free Fatty Acids (FFA) | ~15-25% | < 2% | C17:0 > C15:0 |

| Cholesteryl Esters (CE) | ~15-25% | < 2% | C17:0 > C15:0 |

| Phosphatidylcholines (PC) | ~10-20% | < 2% | C17:0 > C15:0 |

| Diacylglycerols (DAG) | < 5% | ~5-15% | C15:0 |

| Monoacylglycerols (MAG) | < 1% | ~30-45% | C15:0 |

| Phosphatidylethanolamines (PE) | < 5% | < 0.2% | C17:0 |

| Lysophosphatidylcholines (LPC) | < 5% | < 2% | C17:0 > C15:0 |

¹ Data synthesized from findings reported in the EPIC-Potsdam cohort study.[12][13][16] L-OCFA refers to lipids containing OCFAs.

Table 2: Association of OCFA-Containing Lipids with Type 2 Diabetes (T2D) Risk

This table presents Hazard Ratios (HRs) from the EPIC-Potsdam study, illustrating the link between specific OCFA-containing lipid classes and T2D incidence.

| Lipid Species | Sex | Association with T2D Risk (Quintile 5 vs. Quintile 1) | 95% Confidence Interval |

| Phosphatidylcholine(C15:0) | Women | Inverse (HR: 0.56) | 0.32 - 0.97 |

| Lysophosphatidylcholine(C17:0) | Women | Inverse (HR: 0.42) | 0.23 - 0.76 |

| Cholesteryl Ester(C17:0) | Both | Inverse | (Statistically significant) |

| Monoacylglycerol(C15:0) | Both | Inverse | (Statistically significant) |

| Free Fatty Acid(C17:0) | Women | Positive (HR > 1.0) | (Statistically significant) |

| Lysophosphatidylcholine(C15:0) | Men | Positive (HR: 1.96) | 1.06 - 3.63 |

Data adapted from Prada et al., Clin Nutr, 2021.[12][16] An HR < 1.0 indicates a lower risk, while an HR > 1.0 indicates a higher risk.

Experimental Protocols

Accurate analysis of OCFAs in biological matrices is fundamental. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for fatty acid profiling. A typical workflow involves lipid extraction, saponification/transesterification to release fatty acids and convert them to volatile esters, and finally, instrumental analysis.

Workflow for OCFA Analysis

Protocol 1: Total Lipid Extraction from Plasma (Folch Method)

This protocol is a scaled-down version of the classic Folch method for extracting total lipids from plasma.

-

Sample Preparation : To a 1.5 mL glass tube, add 100 µL of plasma.

-

Internal Standards : Add a known quantity of deuterated OCFA internal standards (e.g., d3-C15:0, d3-C17:0) to the plasma for accurate quantification.

-

Solvent Addition : Add 2 mL of a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture to the tube. Vortex vigorously for 1 minute to create a single-phase solution and allow proteins to precipitate.

-

Phase Separation : Add 400 µL of 0.9% NaCl solution (or pure water) to induce phase separation. Vortex for another 30 seconds.

-

Centrifugation : Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.

-

Lipid Collection : Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying : Evaporate the solvent to dryness under a stream of nitrogen gas. The resulting lipid film can be stored at -80°C until derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This acid-catalyzed method simultaneously esterifies free fatty acids and transesterifies fatty acids from complex lipids.

-

Reagent Preparation : Use a commercial 12-14% Boron Trifluoride (BF₃) in methanol solution. This reagent is toxic and moisture-sensitive; handle in a fume hood.

-

Reaction : Re-dissolve the dried lipid extract from Protocol 1 in 1 mL of toluene. Add 2 mL of 12-14% BF₃-methanol reagent.[2]

-

Incubation : Cap the tube tightly with a PTFE-lined cap and heat at 80-100°C for 45-60 minutes.[17] This allows for complete conversion to FAMEs.

-

Extraction : After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water to the tube. Vortex thoroughly for 30 seconds to extract the non-polar FAMEs into the upper hexane layer.

-

Collection : Centrifuge at 1,500 x g for 5 minutes to ensure clear phase separation. Carefully collect the upper hexane layer containing the FAMEs. This sample is now ready for GC-MS analysis.[2]

Protocol 3: GC-MS Analysis

-

Injection : Inject 1-2 µL of the FAMEs solution (in hexane) into the GC.

-

Gas Chromatography : Use a polar capillary column (e.g., a wax-type column) suitable for FAME separation. A typical temperature program starts at a lower temperature (~120°C), ramps up to separate the FAMEs by chain length and unsaturation, and ends at a higher temperature (~240°C) to elute all components.

-

Mass Spectrometry : Operate the MS in either scan mode to identify fatty acids or Selected Ion Monitoring (SIM) mode for higher sensitivity and accurate quantification of specific target ions for each FAME and its corresponding deuterated internal standard.

Conclusion and Future Directions

The study of odd-chain fatty acids has transitioned from a niche area of lipidology to a significant field with direct relevance to human health and disease. Their unique metabolic fate via propionyl-CoA provides a direct anaplerotic substrate for the TCA cycle, a function not shared by their even-chain counterparts. The inverse association between circulating OCFAs and cardiometabolic disease highlights their potential as protective molecules. The discovery of their role as signaling ligands for receptors like GPR40 opens new avenues for drug development, particularly for metabolic disorders like type 2 diabetes.

Future research should focus on several key areas:

-

Dissecting Endogenous vs. Exogenous Contributions : Differentiating the metabolic impact of dietary OCFAs from those produced by the gut microbiome.

-

Therapeutic Potential : Investigating the pharmacological effects of pure C15:0 or C17:0 supplementation in pre-clinical and clinical settings.

-

Broader Signaling Roles : Exploring the interaction of OCFAs with other cellular receptors and signaling pathways beyond GPR40.

-

Lipid Class-Specific Functions : Elucidating why OCFAs are heterogeneously distributed among lipid classes and the functional consequences of this specific incorporation.

This guide provides a foundational understanding for researchers and drug development professionals, underscoring that these once-overlooked fatty acids are critical players in the complex landscape of lipid metabolism and cellular regulation.

References

- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. brainly.com [brainly.com]

- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 7. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]

- 9. youtube.com [youtube.com]

- 10. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 15. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to the Natural Occurrence of Heptadecanoic (17:0) and Palmitoleic (16:1) Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, analysis, and biological significance of heptadecanoic acid (17:0) and palmitoleic acid (16:1). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Natural Occurrence of 17:0 and 16:1 Fatty Acids

Heptadecanoic acid (17:0) and palmitoleic acid (16:1) are naturally occurring fatty acids with distinct distributions in the biological world. While 17:0 is a saturated odd-chain fatty acid, 16:1 is a monounsaturated omega-7 fatty acid. Their presence in various organisms and food sources is of significant interest due to their roles as biomarkers and their potential physiological effects.

Heptadecanoic Acid (17:0)

Heptadecanoic acid, a 17-carbon saturated fatty acid, is found in trace amounts in various natural sources. Its primary dietary origin is from ruminant fats, making it a valuable biomarker for the consumption of dairy and ruminant meat products.[1][2][3] Endogenous synthesis from propionic acid produced by gut microbiota also contributes to its presence in tissues.

Table 1: Quantitative Occurrence of Heptadecanoic Acid (17:0) in Various Sources

| Food Source | Sample Type | Concentration of 17:0 (% of total fatty acids) |

| Dairy Products | Milk Fat | 0.61[1][2][3] |

| Human Milk Fat (standard diet) | 0.31 - 0.41[4] | |

| Human Milk Fat (milk-free diet) | 0.17 - 0.24[4] | |

| Ruminant Meat | Meat Fat | 0.83[1][2][3] |

| Beef | 1-2[5] |

Palmitoleic Acid (16:1)

Palmitoleic acid is a monounsaturated fatty acid that can be synthesized endogenously from palmitic acid by the enzyme stearoyl-CoA desaturase-1. It is also found in a variety of dietary sources, with particularly high concentrations in macadamia nuts and sea buckthorn oil.

Table 2: Quantitative Occurrence of Palmitoleic Acid (16:1) in Various Sources

| Food Source | Sample Type | Concentration of 16:1 (% of total fatty acids) |

| Macadamia Nuts | Oil | 18 - 36[6][7] |

| Oil (Venezuelan) | 22.6[8] | |

| Oil | 19.11[9] | |

| Sea Buckthorn | Pulp Oil | 28 - 43[10] |

| Pulp Oil (Mongolian) | 32.86[11] | |

| Pulp Oil | 35.95[12] | |

| Berries (subsp. rhamnoides) | 26.0[13] | |

| Berries (subsp. sinensis) | 21.5[13] | |

| Oil | 28.04[14] |

Experimental Protocols for Fatty Acid Analysis

The accurate quantification of 17:0 and 16:1 fatty acids in biological and food samples is crucial for research and quality control. The following sections detail the standard methodologies for lipid extraction and fatty acid analysis.

Lipid Extraction

The initial step in fatty acid analysis is the extraction of total lipids from the sample matrix. The Folch and Bligh & Dyer methods are two of the most widely used and validated procedures.

Protocol 1: Modified Folch Method for Lipid Extraction

This method is suitable for the exhaustive extraction of lipids from animal tissues.[15][16]

-

Homogenization: Weigh a known amount of the sample and homogenize it in a 2:1 (v/v) chloroform (B151607):methanol (B129727) mixture. The solvent volume should be approximately 20 times the volume of the tissue sample.

-

Filtration: Filter the homogenate using a Buchner funnel with Whatman No. 1 filter paper to separate the liquid extract from the solid residue.

-

Washing: Wash the extract with 0.2 of its volume with a 0.9% NaCl solution. This will cause the mixture to separate into two phases.

-

Phase Separation: After centrifugation or allowing the mixture to stand, the lower chloroform phase containing the lipids is carefully separated from the upper methanol-water phase.

-

Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen or in a vacuum evaporator to yield the total lipid extract.

Protocol 2: Bligh & Dyer Method for Lipid Extraction

This rapid method is suitable for a wide range of biological samples.[17][18][19][20]

-

Initial Homogenization: For a 1 g sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and homogenize thoroughly.

-

Addition of Chloroform: Add 1.25 mL of chloroform and mix again.

-

Addition of Water: Add 1.25 mL of distilled water and mix to induce phase separation.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5-10 minutes to achieve a clear separation of the two phases.

-

Collection of Lipid Phase: The lower chloroform phase, which contains the lipids, is carefully collected using a Pasteur pipette.

-

Drying: The solvent is evaporated to obtain the lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation and Analysis

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters (FAMEs).

Protocol 3: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol uses boron trifluoride (BF3) in methanol as the esterifying agent.[21]

-

Saponification: To the extracted lipid sample, add 2 mL of 0.5 N methanolic NaOH. Heat the mixture at 100°C for 5-10 minutes.

-

Esterification: After cooling, add 2 mL of 12% BF3-methanol solution and heat again at 100°C for 5-10 minutes.

-

Extraction of FAMEs: After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Shake the tube vigorously.

-

Collection of FAMEs: The upper hexane layer containing the FAMEs is transferred to a clean vial for GC analysis.

Protocol 4: Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis of FAMEs

GC-FID is the standard technique for the separation and quantification of FAMEs.

-

Gas Chromatograph: An Agilent 6890 GC system or equivalent.[22]

-

Column: A polar capillary column, such as a DB-Wax or HP-88 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[23]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp 1: Increase to 240°C at 3°C/minute.

-

Hold at 240°C for 15 minutes.

-

-

Detector: Flame Ionization Detector (FID) at 260°C.

-

Quantification: FAMEs are identified by comparing their retention times with those of known standards. Quantification is performed by measuring the peak areas and using an internal standard.

Signaling Pathways and Biological Roles

Heptadecanoic acid and palmitoleic acid are not merely structural components of lipids but also play active roles in metabolic signaling.

Metabolism of Heptadecanoic Acid (17:0)

As an odd-chain fatty acid, the beta-oxidation of heptadecanoic acid yields acetyl-CoA units until a final three-carbon unit, propionyl-CoA, remains. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle). This pathway provides an anaplerotic entry into the TCA cycle.

Metabolism of Heptadecanoic Acid (17:0)

Palmitoleic Acid (16:1) as a Lipokine

Palmitoleic acid has been identified as a "lipokine," a lipid hormone that communicates between tissues to regulate metabolic homeostasis. One of its key mechanisms of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα) and AMP-activated protein kinase (AMPK).

Signaling Pathway of Palmitoleic Acid (16:1)

Palmitoleic acid supplementation has been shown to stimulate glucose uptake in the liver through the activation of AMPK and fibroblast growth factor 21 (FGF-21), in a PPARα-dependent manner.[24] This highlights the potential of palmitoleic acid in the modulation of metabolic pathways and as a therapeutic target in metabolic diseases.

Experimental Workflow

The overall workflow for the analysis of 17:0 and 16:1 fatty acids from a biological or food sample involves several key stages, from sample preparation to data analysis.

Workflow for Fatty Acid Analysis

This guide provides a foundational understanding of the natural occurrence, analytical methodologies, and biological roles of heptadecanoic and palmitoleic acids. The detailed protocols and pathway diagrams serve as practical resources for researchers and professionals in the fields of life sciences and drug development.

References

- 1. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]

- 2. HEPTADECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. researchgate.net [researchgate.net]

- 5. extension.wvu.edu [extension.wvu.edu]

- 6. sowelab.com [sowelab.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Lipid Profile and Antioxidant Activity of Macadamia Nuts (Macadamia integrifolia) Cultivated in Venezuela [scirp.org]

- 9. theconsciouslife.com [theconsciouslife.com]

- 10. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mongoliajol.info [mongoliajol.info]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sea Buckthorn Oil as a Valuable Source of Bioaccessible Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipid extraction by folch method | PPTX [slideshare.net]

- 16. repository.seafdec.org [repository.seafdec.org]

- 17. tabaslab.com [tabaslab.com]

- 18. biochem.wustl.edu [biochem.wustl.edu]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 22. agilent.com [agilent.com]

- 23. agilent.com [agilent.com]

- 24. Palmitoleic Acid Improves Metabolic Functions in Fatty Liver by PPARα-Dependent AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Phosphatidylglycerols in Bacterial Membranes using 17:0-16:1 PG-d5 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylglycerol (PG) is a key anionic phospholipid constituting a major fraction of the bacterial cell membrane, particularly in Gram-positive bacteria like Staphylococcus aureus.[1][2][3] It plays a crucial role in maintaining membrane integrity, fluidity, and serves as a precursor for other important lipids such as cardiolipin (B10847521) and aminoacylated PGs.[3][4] The modification of PG, for instance by the addition of L-lysine to form lysyl-phosphatidylglycerol (L-PG), is a critical mechanism for bacteria to alter their membrane surface charge.[3] This alteration is a key strategy for evading the host's innate immune system, specifically by developing resistance to cationic antimicrobial peptides (CAMPs).[3]

Quantitative lipidomics, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a powerful tool to accurately measure changes in PG and other lipid species in response to environmental stressors or during infection. The use of stable isotope-labeled internal standards is paramount for reliable quantification, correcting for variations in sample preparation and instrument response. 17:0-16:1 PG-d5 is a deuterated analog of phosphatidylglycerol, making it an ideal internal standard for the accurate quantification of various PG molecular species in complex biological matrices. Its distinct mass allows for clear differentiation from endogenous PGs, while its similar chemical properties ensure co-extraction and co-ionization.

This application note provides a detailed protocol for the quantitative analysis of phosphatidylglycerols in bacterial cultures using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Internal Standard: this compound (Avanti Polar Lipids or equivalent)

-

Solvents: Chloroform (B151607), Methanol, Water, Acetonitrile, Isopropanol (all LC-MS grade)

-

Additives: Ammonium (B1175870) acetate

-

Bacterial Culture: e.g., Staphylococcus aureus (control and treated samples)

-

Lipid Extraction: Bligh & Dyer or Folch method reagents[5]

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Protocol 1: Sample Preparation and Lipid Extraction

-

Bacterial Culture: Grow Staphylococcus aureus to the mid-logarithmic phase in a suitable broth. For studying stress responses, expose a parallel culture to a sub-lethal concentration of a cationic antimicrobial peptide for a defined period.

-

Harvesting: Harvest bacterial cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove media components.

-

Internal Standard Spiking: Resuspend the bacterial pellet in a known volume of PBS. Add a precise amount of this compound internal standard solution to each sample at the beginning of the extraction process to ensure accurate normalization.

-

Lipid Extraction (Modified Bligh & Dyer):

-

To the cell suspension containing the internal standard, add a 2.5:1:1 (v/v/v) mixture of methanol, chloroform, and water.

-

Vortex vigorously for 15 minutes to ensure thorough mixing and cell lysis.

-

Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

-

Centrifuge to separate the layers. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase into a new tube.

-

-